Cas no 793729-55-2 (Quinoline, 1,2,3,4-tetrahydro-1-[(5-nitro-2-thienyl)carbonyl]-)

Quinoline, 1,2,3,4-tetrahydro-1-[(5-nitro-2-thienyl)carbonyl]-, is a heterocyclic compound featuring a tetrahydroquinoline core substituted with a 5-nitrothiophene carbonyl group. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The nitro-thiophene moiety enhances electrophilic character, making it a versatile intermediate for further functionalization. Its fused ring system offers stability while allowing selective modifications at multiple sites. The compound's distinct electronic properties may facilitate its use in catalysis or as a building block for bioactive molecules. Careful handling is advised due to the nitro group's potential sensitivity. This compound is typically supplied with high purity for research and development purposes.
Quinoline, 1,2,3,4-tetrahydro-1-[(5-nitro-2-thienyl)carbonyl]- structure
793729-55-2 structure
Product Name:Quinoline, 1,2,3,4-tetrahydro-1-[(5-nitro-2-thienyl)carbonyl]-
CAS No:793729-55-2
MF:C14H12N2O3S
MW:288.321681976318
CID:4189642
PubChem ID:2566816
Update Time:2025-05-19

Quinoline, 1,2,3,4-tetrahydro-1-[(5-nitro-2-thienyl)carbonyl]- Chemical and Physical Properties

Names and Identifiers

    • Quinoline, 1,2,3,4-tetrahydro-1-[(5-nitro-2-thienyl)carbonyl]-
    • Methanone, (3,4-dihydro-1(2H)-quinolinyl)(5-nitro-2-thienyl)-
    • HMS2894D15
    • Z27693609
    • (3,4-Dihydroquinolin-1(2H)-yl)(5-nitrothiophen-2-yl)methanone
    • SR-01000060297-1
    • WAY-637476
    • SMR000594937
    • AKOS034024079
    • CHEMBL1419124
    • SCHEMBL5479633
    • 793729-55-2
    • SR-01000060297
    • MLS001175914
    • Inchi: 1S/C14H12N2O3S/c17-14(12-7-8-13(20-12)16(18)19)15-9-3-5-10-4-1-2-6-11(10)15/h1-2,4,6-8H,3,5,9H2
    • InChI Key: CRNAMWRNIVCQDL-UHFFFAOYSA-N
    • SMILES: S1C(=CC=C1C(N1C2C=CC=CC=2CCC1)=O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 288.05686342g/mol
  • Monoisotopic Mass: 288.05686342g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 398
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 94.4Ų

Quinoline, 1,2,3,4-tetrahydro-1-[(5-nitro-2-thienyl)carbonyl]- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
W425999-1ml
WAY-637476
793729-55-2 10mM in DMSO
1ml
¥720.90 2023-08-31

Quinoline, 1,2,3,4-tetrahydro-1-[(5-nitro-2-thienyl)carbonyl]- Related Literature

Additional information on Quinoline, 1,2,3,4-tetrahydro-1-[(5-nitro-2-thienyl)carbonyl]-

Quinoline, 1,2,3,4-tetrahydro-1-[(5-nitro-2-thienyl)carbonyl]- (CAS No. 793729-55-2): A Comprehensive Overview in Modern Chemical Research

Quinoline, a heterocyclic aromatic organic compound, has long been a cornerstone in pharmaceutical and chemical research due to its versatile structural framework. Among its derivatives, 1,2,3,4-tetrahydro-1-[(5-nitro-2-thienyl)carbonyl]-quinoline (CAS No. 793729-55-2) stands out as a compound of significant interest in contemporary biochemical and medicinal chemistry. This compound, characterized by its intricate molecular architecture, has garnered attention for its potential applications in drug development and synthetic chemistry. The presence of both nitro and thienyl functional groups introduces unique reactivity and binding properties, making it a valuable scaffold for designing novel therapeutic agents.

The synthesis of 1,2,3,4-tetrahydro-1-[(5-nitro-2-thienyl)carbonyl]-quinoline involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The incorporation of the nitro-thienyl moiety into the quinoline core enhances its interaction with biological targets, such as enzymes and receptors. This modification has been strategically employed in the development of compounds with enhanced pharmacological activity. Recent advances in synthetic methodologies have enabled more efficient and scalable production of this derivative, facilitating its exploration in preclinical studies.

In the realm of medicinal chemistry, Quinoline derivatives have historically played a pivotal role in combating infectious diseases. The structural motif of quinoline is found in several FDA-approved drugs used to treat malaria and bacterial infections. The derivative 1,2,3,4-tetrahydro-1-[(5-nitro-2-thienyl)carbonyl]-quinoline builds upon this legacy by introducing additional functional groups that may improve pharmacokinetic properties and reduce side effects. Current research focuses on leveraging computational modeling and high-throughput screening to identify analogs with optimized efficacy and safety profiles.

The nitro group in this compound is particularly noteworthy for its ability to participate in hydrogen bonding and redox reactions. These properties are exploited in designing molecules that can modulate enzyme activity or interact with DNA-binding proteins. Additionally, the thienyl ring contributes to the compound's lipophilicity and solubility characteristics, which are critical factors in drug formulation. Studies have shown that such modifications can enhance binding affinity to target proteins while minimizing off-target effects.

Recent publications highlight the use of 1,2,3,4-tetrahydro-1-[(5-nitro-2-thienyl)carbonyl]-quinoline as a key intermediate in the synthesis of bioactive molecules. For instance, researchers have explored its potential as a precursor for kinase inhibitors, which are essential in treating cancers and inflammatory diseases. The versatility of this derivative allows for further functionalization through cross-coupling reactions or palladium-catalyzed transformations, opening up avenues for structural diversification.

The application of computational chemistry has significantly accelerated the discovery process for this class of compounds. Molecular docking studies have been instrumental in predicting binding modes and affinities between 1,2,3,4-tetrahydro-1-[(5-nitro-2-thienyl)carbonyl]-quinoline and biological targets. These virtual screenings help prioritize experimental efforts by identifying promising candidates for further validation. Moreover, advances in machine learning algorithms have enabled the prediction of physicochemical properties and ADME (Absorption, Distribution, Metabolism, Excretion) profiles with remarkable accuracy.

In conclusion, Quinoline derivatives, particularly those featuring both nitro and thienyl substituents like CAS No. 793729-55-2, represent a fertile ground for innovation in pharmaceutical research. The unique structural features of this compound offer opportunities to develop novel therapeutics with improved efficacy and reduced toxicity. As synthetic techniques continue to evolve and computational tools become more sophisticated, 1,2,3,4-tetrahydro-1-[(5-nitro-2-thienyl)carbonyl]-quinoline is poised to play a significant role in future drug discovery endeavors.

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